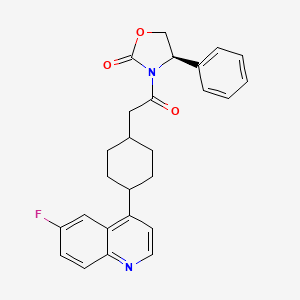

![molecular formula C24H26ClN3O3 B2554614 {6-Chloro-4-[(4-propoxybenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone CAS No. 1326838-91-8](/img/structure/B2554614.png)

{6-Chloro-4-[(4-propoxybenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

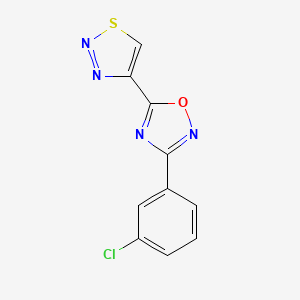

The molecular structure of this compound includes a quinoline nucleus, which is a bicyclic compound containing nitrogen . The specific structure analysis of{6-Chloro-4-[(4-propoxybenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone is not provided in the available resources.

科学的研究の応用

Synthesis and Biological Activity

Synthesis of Quinoline Derivatives : Research has been focused on the synthesis of quinoline derivatives through various methods. For instance, the synthesis of 6-(morpholin-4-yl)benzo[h]quinazolin-4(3H)-one derivatives has been achieved under Buchwald–Hartwig conditions, highlighting the potential of these compounds in anticancer activities (M. Nowak et al., 2014). Another study reported the synthesis of 2′-acetyl and 2′-benzoyl substituted-4-chloro-2-(N-phenylamino)quinolines, demonstrating the flexibility in functionalizing quinoline derivatives for varied biological applications (M. Manoj & K. Rajendra Prasad, 2010).

Antioxidant Properties : The synthesis and evaluation of antioxidant properties of certain quinoline derivatives have shown that these compounds possess effective antioxidant power, with specific derivatives displaying potent radical scavenging abilities (Yasin Çetinkaya et al., 2012).

Photophysical and Biomolecular Binding Properties : A series of 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines have been synthesized, with studies on their photophysical properties and interactions with ct-DNA indicating strong π-stacking and/or hydrogen-bonding interactions, suggesting their utility in biomedical analysis (H. Bonacorso et al., 2018).

Chemical Transformations and Functionalization

Double Functionalization of Quinoline : The simultaneous double C2/C3 functionalization of quinoline has been demonstrated, leading to the synthesis of 3-(4-nitrobenzoyl)-2-phenylquinoline, showcasing a novel approach to quinoline modification (K. Belyaeva et al., 2018).

Assembly of Functionalized Quinolines : The base-promoted, protection-free, and regioselective synthesis of highly functionalized quinolines via [4 + 2] cycloaddition has been reported, highlighting a method for assembling quinolines with a wide variety of functional groups, which could be beneficial for the development of novel therapeutic agents (Rakesh K Saunthwal et al., 2016).

作用機序

While the specific mechanism of action for {6-Chloro-4-[(4-propoxybenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone is not detailed in the available resources, quinoline derivatives are known to exhibit a range of biological activities, including antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, anti-inflammatory, antioxidant, and anti-HIV agents .

Safety and Hazards

The safety and hazards associated with {6-Chloro-4-[(4-propoxybenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone are not detailed in the available resources. It’s important to note that this compound is intended for research use only and not for human or veterinary use.

将来の方向性

The future directions for research on {6-Chloro-4-[(4-propoxybenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone and other quinoline derivatives could include further investigation into their potential therapeutic effects and mechanisms of action . There is a need to discover novel agents with better pharmacodynamic and pharmacokinetic properties but lesser or no side effects .

特性

IUPAC Name |

[6-chloro-4-[(4-propoxyphenyl)methylamino]quinolin-3-yl]-morpholin-4-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26ClN3O3/c1-2-11-31-19-6-3-17(4-7-19)15-27-23-20-14-18(25)5-8-22(20)26-16-21(23)24(29)28-9-12-30-13-10-28/h3-8,14,16H,2,9-13,15H2,1H3,(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGEXXBZKZZGGIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)CNC2=C3C=C(C=CC3=NC=C2C(=O)N4CCOCC4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{6-Chloro-4-[(4-propoxybenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[[4-cyclohexyl-5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide](/img/structure/B2554531.png)

![2,3,4-trimethoxy-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}benzamide](/img/structure/B2554532.png)

![N-{3-[(3-methoxypropyl)amino]quinoxalin-2-yl}benzenesulfonamide](/img/structure/B2554536.png)

![2-Chloro-N-[1-(3-fluoro-4-pyridin-3-yloxyphenyl)ethyl]propanamide](/img/structure/B2554537.png)

![3-(1,3-Benzodioxol-5-yl)-6-({[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2554543.png)

![7-Methoxyimidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride](/img/structure/B2554545.png)

![N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]acetamide](/img/structure/B2554548.png)

![2-[(4-Chlorophenyl)sulfanyl]-4,6-dimethyl-3-pyridinyl 4-methylphenyl sulfone](/img/structure/B2554552.png)